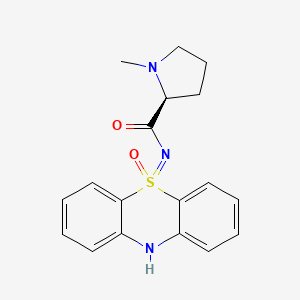![molecular formula C13H16F2N2O4 B7353761 5-(difluoromethoxy)-N-[(3S,4R)-3,4-dihydroxycyclohexyl]pyridine-2-carboxamide](/img/structure/B7353761.png)
5-(difluoromethoxy)-N-[(3S,4R)-3,4-dihydroxycyclohexyl]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(difluoromethoxy)-N-[(3S,4R)-3,4-dihydroxycyclohexyl]pyridine-2-carboxamide, also known as Compound A, is a small molecule drug that has shown promising results in various scientific research applications. This compound has gained significant attention due to its potential therapeutic benefits in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
The mechanism of action of 5-(difluoromethoxy)-N-[(3S,4R)-3,4-dihydroxycyclohexyl]pyridine-2-carboxamide A is not fully understood, but studies suggest that it works by targeting multiple signaling pathways involved in cell proliferation, apoptosis, inflammation, and immune response. This compound A has been shown to inhibit the activity of several key enzymes and transcription factors, including NF-κB, STAT3, and AKT, which are known to play a critical role in these processes.
Biochemical and Physiological Effects
This compound A has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound A can induce apoptosis, inhibit cell proliferation, and suppress the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that this compound A can suppress tumor growth, reduce inflammation, and modulate the immune response.
实验室实验的优点和局限性
5-(difluoromethoxy)-N-[(3S,4R)-3,4-dihydroxycyclohexyl]pyridine-2-carboxamide A has several advantages for lab experiments, including its potent anti-tumor activity, broad-spectrum activity against different cancer cell lines, and potential anti-inflammatory and immunomodulatory effects. However, there are also some limitations to using this compound A in lab experiments. One of the main limitations is its complex synthesis process, which can make it difficult to obtain pure and potent samples. Additionally, the mechanism of action of this compound A is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for the study of 5-(difluoromethoxy)-N-[(3S,4R)-3,4-dihydroxycyclohexyl]pyridine-2-carboxamide A. One direction is to further investigate its mechanism of action to better understand how it works and identify potential targets for drug development. Another direction is to explore its potential therapeutic benefits in other disease areas, such as autoimmune disorders and neurodegenerative diseases. Additionally, researchers could investigate the use of this compound A in combination with other drugs to enhance its therapeutic effects and reduce potential side effects.
Conclusion
In conclusion, this compound A is a small molecule drug that has shown promising results in various scientific research applications. Its potent anti-tumor activity, potential anti-inflammatory and immunomodulatory effects, and broad-spectrum activity against different cancer cell lines make it a promising therapeutic agent for the treatment of cancer and other diseases. Further research is needed to better understand its mechanism of action and explore its potential therapeutic benefits in other disease areas.
合成方法
5-(difluoromethoxy)-N-[(3S,4R)-3,4-dihydroxycyclohexyl]pyridine-2-carboxamide A is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis begins with the reaction of 2,6-difluorobenzonitrile and 3,4-dihydroxycyclohexanone to form a key intermediate, which is then reacted with pyridine-2-carboxylic acid to produce this compound A. The synthesis of this compound A is a complex process that requires careful attention to detail to ensure the purity and potency of the final product.
科学研究应用
5-(difluoromethoxy)-N-[(3S,4R)-3,4-dihydroxycyclohexyl]pyridine-2-carboxamide A has been extensively studied for its potential therapeutic benefits in various scientific research applications. One of the most promising applications of this compound A is in the treatment of cancer. Studies have shown that this compound A has potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound A has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anti-cancer properties, this compound A has also been studied for its potential anti-inflammatory and immunomodulatory effects. Studies have shown that this compound A can suppress the production of pro-inflammatory cytokines and chemokines, reduce inflammation, and modulate the immune response. These findings suggest that this compound A may be a promising therapeutic agent for the treatment of inflammatory and autoimmune disorders.
属性
IUPAC Name |
5-(difluoromethoxy)-N-[(3S,4R)-3,4-dihydroxycyclohexyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O4/c14-13(15)21-8-2-3-9(16-6-8)12(20)17-7-1-4-10(18)11(19)5-7/h2-3,6-7,10-11,13,18-19H,1,4-5H2,(H,17,20)/t7?,10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFLCKCOSCTUMB-RFSDDRETSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1NC(=O)C2=NC=C(C=C2)OC(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@@H]([C@@H]1O)O)NC(=O)C2=NC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-3-ethyl-4-[2-(4-methoxyphenoxy)-2-methylpropanoyl]-1,4-diazepan-2-one](/img/structure/B7353678.png)
![5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol](/img/structure/B7353687.png)
![4-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B7353701.png)

![methyl (2R)-2-[(4-ethylpyridine-2-carbonyl)amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B7353720.png)
![(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide](/img/structure/B7353725.png)
![methyl 4-chloro-3-[[(1R,2S)-2-methyl-2-phenylcyclopropanecarbonyl]amino]-1H-pyrazole-5-carboxylate](/img/structure/B7353732.png)
![(1R,2S)-2-methyl-N-[4-(5-methyl-1H-imidazol-2-yl)oxan-4-yl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7353736.png)
![methyl 2-[[(1R,2S)-2-methyl-2-phenylcyclopropanecarbonyl]amino]-3-(1,2,4-triazol-1-yl)propanoate](/img/structure/B7353742.png)
![(1R,2S)-2-methyl-2-phenyl-N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B7353748.png)
![N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide](/img/structure/B7353750.png)
![N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-(2-fluorophenoxy)butanamide](/img/structure/B7353767.png)
![N-[(2R)-2,3-dihydroxypropyl]-2-(2-fluorophenoxy)butanamide](/img/structure/B7353768.png)
![N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-2-(furan-2-yl)acetamide](/img/structure/B7353780.png)